molecular formula C8H10Cl2N4 B15300734 4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride

4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride

Cat. No.: B15300734
M. Wt: 233.09 g/mol
InChI Key: VRVCWYWOCYBSEL-UHFFFAOYSA-N
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Description

4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride typically involves the reaction of aniline derivatives with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction is commonly known as the “click” reaction. The general procedure involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the aniline moiety is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions (e.g., solvent, temperature, and catalyst).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted triazole or aniline derivatives with different functional groups.

Scientific Research Applications

4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride depends on its specific application. In medicinal chemistry, the compound may exert its effects by:

Comparison with Similar Compounds

4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and versatile reactivity, making it a valuable compound in various scientific and industrial fields.

Properties

Molecular Formula

C8H10Cl2N4

Molecular Weight

233.09 g/mol

IUPAC Name

4-(2H-triazol-4-yl)aniline;dihydrochloride

InChI

InChI=1S/C8H8N4.2ClH/c9-7-3-1-6(2-4-7)8-5-10-12-11-8;;/h1-5H,9H2,(H,10,11,12);2*1H

InChI Key

VRVCWYWOCYBSEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNN=C2)N.Cl.Cl

Origin of Product

United States

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